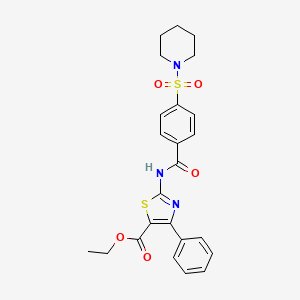
Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:
- Thiazole moiety : Contributes to various pharmacological effects.
- Piperidine sulfonamide : Enhances binding affinity and selectivity towards biological targets.
- Phenyl and carboxylate groups : May influence solubility and bioactivity.
Research indicates that compounds with thiazole structures often exhibit:
- Antimicrobial properties : Inhibition of bacterial growth through disruption of cell wall synthesis or function.
- Antitumor activity : Induction of apoptosis in cancer cells via interaction with specific cellular pathways.
- Neuroprotective effects : Potential modulation of neurotransmitter levels, particularly acetylcholine.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrate its effectiveness against various pathogens, as shown in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Effective against biofilm formation |
| Escherichia coli | 0.30 μg/mL | Exhibits bactericidal activity |
| Candida albicans | 0.15 μg/mL | Effective against fungal strains |
Antitumor Activity
The compound's antitumor effects have been evaluated in various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |
| MCF-7 (breast cancer) | <2.0 | Cell cycle arrest |
Case Studies and Research Findings
- Anticonvulsant Activity : A study highlighted that thiazole derivatives similar to the compound under investigation exhibited significant anticonvulsant properties, suggesting potential applications in treating epilepsy .
- Neuroprotective Effects : Research indicates that thiazole-based compounds can inhibit acetylcholinesterase (AChE), which may be beneficial in treating Alzheimer's disease by increasing acetylcholine levels .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications to the thiazole and phenyl rings significantly affect biological activity, emphasizing the importance of specific substituents for enhancing efficacy .
Propriétés
IUPAC Name |
ethyl 4-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-2-32-23(29)21-20(17-9-5-3-6-10-17)25-24(33-21)26-22(28)18-11-13-19(14-12-18)34(30,31)27-15-7-4-8-16-27/h3,5-6,9-14H,2,4,7-8,15-16H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCHOVNPTGVERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














